Cas no 1804069-05-3 (2-(1-Chloro-2-oxopropyl)-4-methylanisole)

2-(1-Chloro-2-oxopropyl)-4-methylanisole Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Chloro-2-oxopropyl)-4-methylanisole
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- Inchi: 1S/C11H13ClO2/c1-7-4-5-10(14-3)9(6-7)11(12)8(2)13/h4-6,11H,1-3H3
- InChI Key: IJWGCOBCGVHLHV-UHFFFAOYSA-N
- SMILES: ClC(C(C)=O)C1C=C(C)C=CC=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 2.6
- Topological Polar Surface Area: 26.3
2-(1-Chloro-2-oxopropyl)-4-methylanisole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010012716-250mg |
2-(1-Chloro-2-oxopropyl)-4-methylanisole |
1804069-05-3 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A010012716-1g |
2-(1-Chloro-2-oxopropyl)-4-methylanisole |
1804069-05-3 | 97% | 1g |
1,460.20 USD | 2021-07-05 | |
Alichem | A010012716-500mg |
2-(1-Chloro-2-oxopropyl)-4-methylanisole |
1804069-05-3 | 97% | 500mg |
806.85 USD | 2021-07-05 |
2-(1-Chloro-2-oxopropyl)-4-methylanisole Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on 2-(1-Chloro-2-oxopropyl)-4-methylanisole
Recent Advances in the Study of 2-(1-Chloro-2-oxopropyl)-4-methylanisole (CAS: 1804069-05-3) in Chemical Biology and Pharmaceutical Research
2-(1-Chloro-2-oxopropyl)-4-methylanisole (CAS: 1804069-05-3) is a chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique chloro-oxopropyl and methoxy-substituted aromatic structure, has been the subject of several studies aimed at elucidating its biological activity, synthetic pathways, and therapeutic potential. The following research briefing provides an overview of the latest findings related to this compound, highlighting its significance in contemporary research.
Recent studies have focused on the synthesis and optimization of 2-(1-Chloro-2-oxopropyl)-4-methylanisole, with particular emphasis on its role as a key intermediate in the production of more complex bioactive molecules. Researchers have developed novel synthetic routes to improve yield and purity, leveraging advanced techniques such as microwave-assisted synthesis and catalytic asymmetric reactions. These advancements have not only streamlined the production process but also opened new avenues for the exploration of its derivatives.
In terms of biological activity, preliminary investigations suggest that 2-(1-Chloro-2-oxopropyl)-4-methylanisole exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential modulator of cyclooxygenase-2 (COX-2), an enzyme implicated in various inflammatory diseases. These findings have spurred further research into its mechanism of action and potential therapeutic applications, particularly in the treatment of chronic inflammatory conditions.
Additionally, computational studies, including molecular docking and density functional theory (DFT) calculations, have been employed to predict the binding affinity and stability of 2-(1-Chloro-2-oxopropyl)-4-methylanisole with target proteins. These in silico approaches have provided valuable insights into the compound's interactions at the molecular level, guiding subsequent experimental validations. The integration of computational and experimental methodologies has proven instrumental in accelerating the discovery process.
Despite these promising developments, challenges remain in fully characterizing the pharmacokinetic and toxicological profiles of 2-(1-Chloro-2-oxopropyl)-4-methylanisole. Current research is addressing these gaps through in vitro and in vivo studies, aiming to establish a comprehensive safety and efficacy profile. Future directions may include the exploration of its potential as a scaffold for the design of novel therapeutics, as well as its application in combination therapies.
In conclusion, 2-(1-Chloro-2-oxopropyl)-4-methylanisole represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features and emerging biological activities position it as a valuable candidate for further investigation. Continued interdisciplinary efforts will be essential to unlock its full potential and translate these findings into clinically relevant applications.
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